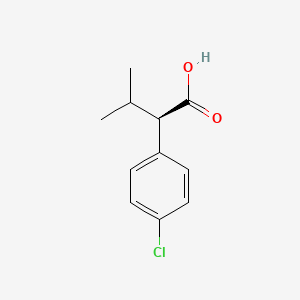

(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJMSIIXXKNIDJ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(4-Chlorophenyl)-3-methylbutanoic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, a key chiral intermediate in the synthesis of the pyrethroid insecticide, fenvalerate.[1][2][3] While detailed experimental data for this specific enantiomer is not broadly published, this document synthesizes information from its racemic form, structural analogs, and fundamental chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers molecular structure, predicted physicochemical properties, anticipated spectroscopic signatures, and a detailed, self-validating workflow for chiral purity analysis—a critical parameter for its application.

Introduction and Strategic Importance

This compound is a chiral carboxylic acid belonging to the substituted phenylacetic acid derivatives class.[4] Its primary significance lies in its role as a crucial building block for synthesizing the highly active (S,S) isomer of fenvalerate, known as esfenvalerate.[1][5] The stereochemistry at the C2 position of the butanoic acid backbone is critical, as different stereoisomers of the final insecticidal product exhibit vastly different biological activities.[1][5] Therefore, ensuring the high enantiomeric purity of this (R)-acid intermediate is paramount for the efficacy and quality of the final active ingredient. This guide serves to consolidate its known and predicted properties and establish a rigorous analytical framework for its quality control.

Molecular Structure and Stereochemistry

The fundamental identity of this compound is defined by its unique three-dimensional arrangement. Key structural features include a carboxylic acid functional group, a para-substituted chlorophenyl ring, and an isopropyl group, with a single chiral center at the alpha-carbon (C2).

-

Chemical Formula: C₁₁H₁₃ClO₂[6]

-

Molecular Weight: 212.67 g/mol [6]

-

IUPAC Name: (2R)-2-(4-chlorophenyl)-3-methylbutanoic acid

The "(R)" designation specifies the absolute configuration at the stereocenter, which dictates its interaction with other chiral molecules and is the cornerstone of its utility in stereoselective synthesis.

Caption: Molecular structure of this compound.

Physicochemical Properties

While extensive experimental data for the pure (R)-enantiomer is limited, the properties of the racemic mixture provide a reliable baseline. Carboxylic acids, in general, exhibit high boiling points due to their ability to form stable hydrogen-bonded dimers.[8][9] Solubility is dictated by the balance between the polar carboxyl group and the nonpolar chlorophenyl and isopropyl groups.

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

| Property | Value (Racemic or Predicted) | Source |

|---|---|---|

| Melting Point | 87-91 °C | [10][11][12] |

| Boiling Point | 318.7 ± 17.0 °C (Predicted) | [10][13] |

| Density | 1.184 ± 0.06 g/cm³ (Predicted) | [10] |

| pKa | 4.13 ± 0.10 (Predicted) | [10] |

| XLogP3 | 3.4 | [13] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like chloroform, DMSO. | [10][14][15] |

| Appearance | White to off-white powder or crystal. |[10] |

-

Expertise Insight: The predicted pKa of ~4.13 is typical for a carboxylic acid, indicating it will exist predominantly in its carboxylate form at physiological pH. Its high XLogP3 value suggests good lipid solubility, a characteristic often sought in precursors for agrochemicals which need to penetrate biological membranes.

Anticipated Spectroscopic Profile

A full structural confirmation and quality assessment relies on a combination of spectroscopic techniques. Based on the known functional groups, the following spectral characteristics are expected:

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Alpha-Proton (-CH-COOH): A doublet around δ 3.5-4.0 ppm, coupled to the proton of the isopropyl group.

-

Isopropyl Protons: A multiplet (septet or similar) for the CH group and two doublets for the diastereotopic CH₃ groups.

-

Carboxylic Acid Proton: A broad singlet, typically δ 10-12 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal in the range of δ 175-185 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-145 ppm), with the carbon attached to the chlorine showing a distinct shift.

-

Aliphatic Carbons: Signals corresponding to the alpha-carbon and the two carbons of the isopropyl group.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 1090-1100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z 212, with a characteristic M+2 isotope peak at m/z 214 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

-

Key Fragments: Loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the isopropyl group.

-

Chiral Analysis: A Self-Validating Workflow for Enantiomeric Purity

The determination of enantiomeric purity, or enantiomeric excess (% ee), is the most critical quality control parameter for this compound.[16] While polarimetry offers a quick assessment, it is not as accurate or robust as chromatographic methods.[17] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard, providing quantitative separation of the (R)- and (S)-enantiomers.[16][17][18][19]

A self-validating system ensures data integrity and reliability. This is achieved by incorporating system suitability tests (SSTs) at the start of any analytical run.

Caption: Self-validating workflow for chiral purity analysis by HPLC.

Detailed Experimental Protocol: Chiral HPLC

This protocol describes a robust method for separating the enantiomers of 2-(4-Chlorophenyl)-3-methylbutanoic acid. The choice of a polysaccharide-based chiral stationary phase (CSP) is based on their proven versatility for a wide range of chiral compounds, including carboxylic acids.[20][21]

-

Instrumentation: HPLC system with UV detector.

-

Column: A polysaccharide-based CSP, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These phases are known to provide excellent enantioselectivity for various analytes.[20]

-

Mobile Phase: A typical normal-phase mobile phase would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like Trifluoroacetic Acid (TFA, ~0.1%).

-

Causality: The non-polar hexane/isopropanol mixture is ideal for polysaccharide CSPs. The isopropanol acts as the polar modifier to elute the compound, while the TFA is crucial. It protonates the carboxylic acid, preventing ionization and peak tailing, which leads to sharper peaks and better resolution.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 25 °C.

Procedure:

-

System Suitability: Inject a solution of the racemic compound (containing both R and S enantiomers).

-

Validation Check: The resulting chromatogram must show baseline separation between the two enantiomer peaks. A resolution factor (Rs) of at least 1.7 is targeted to ensure robust quantification.[22]

-

Sample Analysis: Once the system passes the suitability test, inject the solution of this compound.

-

Quantification: Calculate the area percentage of the minor (S) enantiomer peak relative to the total area of both peaks to determine the enantiomeric purity.

Synthesis, Reactivity, and Application

This compound is typically prepared either by asymmetric synthesis or by resolution of the racemic mixture. Its primary documented chemical reaction is the conversion to its acyl chloride, for example by using thionyl chloride (SOCl₂), followed by esterification with α-cyano-3-phenoxybenzyl alcohol to produce fenvalerate.[23]

Handling, Storage, and Safety

-

Handling: As with any laboratory chemical, use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. It is classified as a skin, eye, and respiratory irritant.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place. It should be kept sealed in dry, room temperature conditions.[10]

Conclusion

This compound is a specialized chemical intermediate whose value is intrinsically linked to its stereochemical purity. While it is not a widely studied compound in its own right, a deep understanding of its predicted properties and the application of fundamental analytical principles allows for its effective use and quality control. The analytical workflow presented in this guide provides a robust, self-validating framework for ensuring its suitability as a key starting material in the synthesis of high-purity agrochemicals, aligning with modern regulatory and quality standards.

References

-

Measuring Chiral Purity - OpenOChem Learn. (URL: [Link])

-

Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. (URL: [Link])

-

System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (URL: [Link])

-

Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf. (URL: [Link])

-

Fenvalerate (EHC 95, 1990) - Inchem.org. (URL: [Link])

-

Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem. (URL: [Link])

- CN1609099A - The preparation method of fenvalerate - Google P

-

Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

-

Physical Properties of Carboxylic Acids - eCampusOntario Pressbooks. (URL: [Link])

- Process for the preparation of 2-(4-chlorophenyl)

-

Fenvalerate - Wikipedia. (URL: [Link])

-

Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

-

Physical Properties of Carboxylic Acids #science #chemistry #carboxylicacid - YouTube. (URL: [Link])

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (URL: [Link])

Sources

- 1. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fenvalerate (EHC 95, 1990) [inchem.org]

- 3. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 5. Fenvalerate - Wikipedia [en.wikipedia.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. rndmate.com [rndmate.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-(4-Chlorophenyl)-3-methylbutyric acid CAS#: 2012-74-0 [m.chemicalbook.com]

- 11. 2-(4-Chlorophenyl)-3-methylbutyric acid | 2012-74-0 [chemicalbook.com]

- 12. 2-(4-Chlorophenyl)-3-methylbutyric acid 96 2012-74-0 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. skpharmteco.com [skpharmteco.com]

- 18. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 23. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Abstract

(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid, a chiral carboxylic acid, holds significance as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties is paramount for optimizing synthesis, purification, analytical method development, and formulation. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound, supported by established analytical methodologies for its characterization. We delve into the causality behind experimental choices, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of substituted phenylacetic acid derivatives. Its chirality, stemming from the stereocenter at the alpha-carbon to the carboxyl group, makes it a valuable building block in the synthesis of enantiomerically pure active ingredients. The presence of a 4-chlorophenyl group and an isopropyl moiety influences its solubility, reactivity, and biological interactions. This document serves as a technical resource, consolidating its fundamental properties and providing detailed protocols for its analysis.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Chemical Structure |  | |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| CAS Number | 63640-09-5 | [1] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 87-91 °C | [2] |

| Boiling Point (Predicted) | 318.7 ± 17.0 °C | [2] |

| Density (Predicted) | 1.184 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.13 ± 0.10 | [2] |

| Solubility | Slightly soluble in Chloroform and DMSO | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methine proton of the isopropyl group, and the two diastereotopic methyl groups of the isopropyl moiety. The carboxylic acid proton will likely appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with distinct signals for the carbon bearing the chlorine and the other aromatic carbons), the chiral methine carbon, the isopropyl methine carbon, and the two non-equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-H stretches from the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).

-

C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-Cl stretch, typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212, with a characteristic M+2 peak at m/z 214 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. Common fragmentation pathways would involve the loss of the carboxyl group and cleavage of the isopropyl group.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity.

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with derivatized cellulose or amylose, are often effective for separating chiral carboxylic acids. A common choice would be a Chiralcel® OD-H or similar column.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane and a polar modifier like isopropanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape. A starting mobile phase composition could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection: UV at 230 nm (due to the chlorophenyl chromophore).

-

-

Data Analysis: The retention times of the (R) and (S) enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Causality behind Experimental Choices: The choice of a polysaccharide-based CSP is based on their broad applicability for chiral separations. The normal-phase mobile phase is selected to enhance the chiral recognition interactions with the stationary phase. TFA is added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.

Gas Chromatography (GC)

GC analysis of carboxylic acids often requires derivatization to improve volatility and thermal stability.

-

Derivatization: Convert the carboxylic acid to a more volatile ester, for example, a methyl ester using diazomethane or a trimethylsilyl (TMS) ester using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable for this type of analysis.

-

Sample Preparation: After derivatization, dissolve the sample in a suitable solvent like dichloromethane or hexane.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 50-350 amu.

-

-

Data Analysis: The retention time of the derivatized compound can be used for identification, and the mass spectrum will confirm the structure.

Causality behind Experimental Choices: Derivatization is crucial as free carboxylic acids can exhibit poor peak shape and thermal degradation in the GC inlet and column. The temperature program is designed to ensure good separation from any impurities and efficient elution of the analyte.

Synthesis Outline

Several synthetic routes to 2-(4-chlorophenyl)-3-methylbutanoic acid have been reported. A common approach involves the alkylation of a 4-chlorophenylacetic acid derivative.

A generalized synthetic pathway is outlined below:

Caption: Generalized synthetic pathway to this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant to the skin, eyes, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The physicochemical properties and analytical methodologies detailed in this guide provide a solid foundation for the effective use of this compound in research and development. The provided protocols, grounded in scientific principles, are designed to be robust and reproducible, empowering scientists to confidently work with this important chiral building block.

References

Sources

An In-depth Technical Guide to the Stereochemistry of 2-(4-Chlorophenyl)-3-methylbutanoic acid

Abstract

The stereochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance in modern drug development. A molecule's chirality can profoundly influence its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the stereochemistry of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a key chiral building block and a metabolite of agrochemicals like esfenvalerate.[1] We will explore its stereoisomeric forms, methods for synthesis and chiral resolution, and the analytical techniques required for stereochemical assignment and enantiomeric purity determination. This document is intended to serve as a practical resource for scientists engaged in the synthesis, analysis, and application of this and structurally related chiral molecules.

Introduction: The Significance of Chirality

2-(4-Chlorophenyl)-3-methylbutanoic acid possesses a single stereogenic center at the α-carbon (C2), giving rise to a pair of non-superimposable mirror images known as enantiomers: (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid and (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid.[2][3] In the pharmaceutical and agrochemical industries, it is a well-established principle that enantiomers of a chiral compound can exhibit markedly different biological activities.[4] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects.

For instance, the (S)-enantiomer of 2-(4-Chlorophenyl)-3-methylbutanoic acid has been identified as an inhibitor of isovaleric acid and has been investigated for its potential to inhibit acetylcholinesterase, a target in Alzheimer's disease research.[2] This differential bioactivity underscores the critical need for robust methods to synthesize, separate, and analyze the individual stereoisomers to harness the desired therapeutic or biological effect and ensure product safety and efficacy. This guide provides the foundational knowledge and practical protocols to address these stereochemical challenges.

Molecular Structure and Stereoisomers

The core structure of 2-(4-Chlorophenyl)-3-methylbutanoic acid features a carboxylic acid, a 4-chlorophenyl ring, and an isopropyl group all attached to the α-carbon. This carbon atom is the chiral center, as it is bonded to four different substituents. The two enantiomers, (R) and (S), are defined by the spatial arrangement of these groups according to the Cahn-Ingold-Prelog (CIP) priority rules.

Physicochemical Properties of Stereoisomers

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They differ only in their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules.

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| CAS Number | 55332-38-2[2] | 63640-09-5[3] | 2012-74-0[5] |

| Molecular Formula | C₁₁H₁₃ClO₂[2] | C₁₁H₁₃ClO₂[3] | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol [2] | 212.67 g/mol [3] | 212.67 g/mol |

| Melting Point | Not specified | Not specified | 87-91 °C[6] |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | 0° |

Synthesis and Chiral Resolution

Synthesis of Racemic 2-(4-Chlorophenyl)-3-methylbutanoic acid

The synthesis of the racemic acid is a necessary precursor step to chiral resolution. Several synthetic routes are possible, with one patented method involving the conversion of 4-chlorobenzaldehyde through several intermediates.[7] A common laboratory-scale approach involves the alkylation of a 4-chlorophenylacetic acid derivative.

A plausible synthesis starts from 4-chlorophenylacetonitrile. The α-proton is acidic and can be removed by a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to form a carbanion. This nucleophilic carbanion is then alkylated with an isopropyl halide (e.g., 2-bromopropane). The resulting nitrile is subsequently hydrolyzed under acidic or basic conditions to yield the racemic carboxylic acid.[6]

Chiral Resolution by Diastereomeric Salt Crystallization

Chiral resolution is the most common industrial method for separating enantiomers of chiral acids or bases.[8] The principle involves reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[9]

Experimental Protocol: Chiral Resolution

Objective: To separate racemic 2-(4-chlorophenyl)-3-methylbutanoic acid into its (R) and (S) enantiomers.

Materials:

-

Racemic 2-(4-chlorophenyl)-3-methylbutanoic acid (1.0 eq)

-

(R)-(+)-α-Methylbenzylamine (or another suitable chiral amine) (0.5 eq)

-

Methanol (or another suitable crystallization solvent)

-

2M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator, filtration apparatus, pH paper

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of racemic 2-(4-chlorophenyl)-3-methylbutanoic acid in 100 mL of warm methanol in an Erlenmeyer flask.

-

In a separate beaker, dissolve the stoichiometric equivalent (0.5 eq) of (R)-(+)-α-methylbenzylamine in 20 mL of methanol.

-

Slowly add the amine solution to the warm acid solution with constant stirring.

-

Causality Insight: Using only 0.5 equivalents of the resolving agent targets the crystallization of one diastereomeric salt, leaving the other in solution, which is often more efficient than trying to crystallize both from a 1:1 mixture.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. Cloudiness or precipitation should be observed.

-

Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals is the less soluble diastereomeric salt.

-

Self-Validation: The efficiency of the separation is dependent on the solubility difference between the two salts. The choice of solvent is critical and may require screening (e.g., ethanol, acetone, ethyl acetate).

-

-

Liberation of the Enantiomer:

-

Suspend the collected crystals in 50 mL of water and add 50 mL of diethyl ether.

-

While stirring vigorously, add 2M HCl dropwise until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate, breaking the salt.

-

Transfer the mixture to a separatory funnel. The free carboxylic acid will move to the organic layer, and the protonated resolving agent will remain in the aqueous layer.

-

Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Isolation and Analysis:

-

Remove the solvent from the organic layer using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

-

Determine the optical purity (enantiomeric excess) and specific rotation of the product using Chiral HPLC and a polarimeter, respectively.

-

The mother liquor from step 2 contains the other diastereomeric salt and can be treated similarly to recover the other enantiomer.

-

Analytical Methods for Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are widely used for their broad applicability.[10]

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (e.e.) of a sample of 2-(4-chlorophenyl)-3-methylbutanoic acid.

Instrumentation & Columns:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Chiralpak IA, IB, or IC (amylose or cellulose derivatives)[10]

Mobile Phase & Conditions:

-

Mobile Phase: A mixture of Hexane/Isopropanol with a small amount of trifluoroacetic acid (TFA). A typical starting condition is 90:10 (Hexane:IPA) + 0.1% TFA.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Temperature: 25 °C

Procedure:

-

Sample Preparation: Prepare a standard solution of the racemic mixture (e.g., 1 mg/mL in mobile phase) and a solution of the resolved sample at the same concentration.

-

System Equilibration: Purge the column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the racemic standard first to identify the retention times of both the (R) and (S) enantiomers. A successful separation should show two peaks of roughly equal area.

-

Sample Analysis: Inject the resolved sample. The resulting chromatogram will show two peaks, with one being significantly larger than the other.

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

Self-Validation: The method is validated by the baseline resolution of the two enantiomers in the racemic standard (Resolution factor Rs > 1.5). The mobile phase composition may need to be optimized to achieve this.[10]

-

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The (R) and (S) enantiomers will rotate light by equal amounts but in opposite directions (+ for dextrorotatory, - for levorotatory). The racemic mixture will not rotate light. This technique is used to determine the specific rotation [α], a characteristic property of a pure enantiomer, and to confirm the identity of the resolved product.

Conclusion

The stereochemistry of 2-(4-Chlorophenyl)-3-methylbutanoic acid is a critical determinant of its biological function, making stereoselective synthesis or efficient chiral resolution essential for its application in research and development. This guide has detailed the structural basis of its chirality, provided a robust, field-proven workflow for its separation via diastereomeric salt crystallization, and outlined the necessary analytical protocols for confirming enantiomeric purity. The principles and methodologies described herein are not only applicable to the title compound but also serve as a foundational framework for addressing stereochemical challenges across a wide range of chiral carboxylic acids in the pharmaceutical and chemical industries.

References

- Google Patents. (1989). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

PubChem. (n.d.). (2~{S})-2-[2-(4-chlorophenyl)sulfanylethanoylamino]-3-methyl-butanoic acid. Retrieved from [Link]

-

Pudsey, B. A., & Chow, P. N. (1989). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 469, 241-249. Retrieved from [Link]

-

AERU, University of Hertfordshire. (2023). (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. Retrieved from [Link]

-

AERU, University of Hertfordshire. (2023). (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid - General Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

EU Pollinator Hub. (n.d.). 2-(4-chlorophenyl)-3-methylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-(4-chlorophenyl)-3-methylpentanoic acid. Retrieved from [Link]

- Google Patents. (2009). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1775. Retrieved from [Link]

- Inomata, K. (2025).

-

Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(7), 2345. Retrieved from [Link]

-

Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). Retrieved from [Link]

-

Al-Shorbagy, A. (n.d.). Stereochemistry and biological activity of drugs. SlideShare. Retrieved from [Link]

-

De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1327, 99-108. Retrieved from [Link]_klerck_2013.pdf)

Sources

- 1. (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid [sitem.herts.ac.uk]

- 2. biosynth.com [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. 2-(4-chlorophenyl)-3-methylbutanoic acid | List view | EU Pollinator Hub [app.pollinatorhub.eu]

- 6. 2-(4-Chlorophenyl)-3-methylbutyric acid CAS#: 2012-74-0 [m.chemicalbook.com]

- 7. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pharmtech.com [pharmtech.com]

- 10. fagg-afmps.be [fagg-afmps.be]

CAS number for (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

An In-Depth Technical Guide to (R)-2-(4-Chlorophenyl)-3-methylbutanoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a significant chiral building block in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical identity, physicochemical properties, stereospecific synthesis methodologies, and applications, with a particular focus on its relevance to drug development and chemical research. Furthermore, it outlines a robust analytical framework for quality control and purity assessment. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical, field-proven insights.

Compound Identification and Physicochemical Properties

This compound is a chiral carboxylic acid. Its stereospecific nature makes it a valuable intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and complex molecules. The specific spatial arrangement of the substituents around the chiral center is crucial for its biological activity and interaction with target molecules.

The definitive identifier for this specific enantiomer is its Chemical Abstracts Service (CAS) Registry Number: 63640-09-5 .[1][2][3]

Key Physicochemical Data

The properties of this compound are essential for its handling, reaction setup, and analytical characterization. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 63640-09-5 | [2][3] |

| Molecular Formula | C₁₁H₁₃ClO₂ | |

| Molecular Weight | 212.67 g/mol | [4] |

| Appearance | White to off-white powder or crystal | [5] |

| Melting Point | 87-91 °C (for the racemic mixture) | [4][5] |

| Boiling Point | 318.7 ± 17.0 °C (Predicted) | [5] |

| Density | 1.184 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | Typically ≥95% | |

| Solubility | Slightly soluble in Chloroform and DMSO | [5] |

Synthesis and Manufacturing Insights

The synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid is a multi-step process that requires careful control to achieve high purity and yield, especially for the desired (R)-enantiomer. The racemic mixture is often used as an intermediate for certain agrochemicals, while the enantiomerically pure form is critical for pharmaceutical applications where stereochemistry dictates efficacy and safety.

A patented industrial process provides a scalable method for producing the racemic compound, which can then be resolved into its constituent enantiomers or synthesized stereoselectively.[6]

Industrial Synthesis Pathway (Racemic)

The following workflow illustrates a common manufacturing process starting from readily available industrial chemicals, 4-chlorobenzaldehyde and propionaldehyde.[6] The rationale behind this pathway is its use of cost-effective starting materials and reaction steps that are amenable to large-scale production.[6]

Caption: Industrial synthesis workflow for racemic 2-(4-chlorophenyl)-3-methylbutanoic acid.

Detailed Synthesis Protocol (Step 5: Oxidation)

This protocol details the final oxidation step, a critical transformation from the aldehyde to the target carboxylic acid. The choice of potassium permanganate (KMnO₄) is based on its efficacy as a strong oxidizing agent for aldehydes under acidic conditions.

Materials:

-

2-(4-chlorophenyl)-3-methylbutanal (96-98% purity)

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (19-20% w/w solution)

-

Sodium bisulfite (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

1L three-necked flask with mechanical stirrer, reflux condenser, dropping funnel, and thermometer

Procedure:

-

Reaction Setup: Charge the 1L three-necked flask with 100 g (approx. 0.49 mol) of 2-(4-chlorophenyl)-3-methylbutanal and 558 g of 19.4% sulfuric acid.[6]

-

Oxidant Addition: Begin stirring the mixture and maintain the internal temperature between 20-25 °C using a water bath. Add 79.05 g (0.5 mol) of KMnO₄ portion-wise over 2 hours, carefully monitoring the temperature to prevent exothermic runaway.[6]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional hour. Progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup - Quenching: Cool the reaction mixture in an ice bath. Cautiously add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless. This step neutralizes any excess permanganate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 150 mL portions of diethyl ether.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product can be further purified by recrystallization or distillation to yield the final 2-(4-chlorophenyl)-3-methylbutanoic acid.

Applications in Research and Drug Development

This molecule serves as a key intermediate in several industrial sectors. Its utility stems from the combination of the chlorophenyl group and the chiral carboxylic acid moiety.

-

Agrochemicals: It is a known chemical transformation product and intermediate in the synthesis of pyrethroid insecticides like Fenvalerate.[6][7] The specific stereochemistry can influence the insecticidal activity and environmental fate of the final product.

-

Pharmaceuticals: As a "versatile small molecule scaffold," this compound is used in the construction of more complex drug candidates.[1] Chiral acids are fundamental in developing single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts. Its structure is relevant in the design of anti-inflammatory agents and molecules targeting various enzymatic pathways.

-

Materials Science: The rigid chlorophenyl group and the functional carboxylic acid handle allow for its incorporation into polymers and other advanced materials.

Analytical Methodologies and Quality Control

Ensuring the chemical purity and, critically, the enantiomeric excess (e.e.) of this compound is paramount, especially for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Analytical Workflow

A robust quality control process involves initial purity assessment followed by specific chiral analysis to confirm the enantiomeric ratio.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. rndmate.com [rndmate.com]

- 4. 2-(4-氯苯基)-3-甲基丁酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(4-Chlorophenyl)-3-methylbutyric acid CAS#: 2012-74-0 [m.chemicalbook.com]

- 6. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 7. 2-(4-Chlorophenyl)-3-methylbutanoic Acid [lgcstandards.com]

Molecular structure and weight of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

An In-Depth Technical Guide to (R)-2-(4-Chlorophenyl)-3-methylbutanoic Acid: Structure, Properties, and Analysis

Executive Summary

This compound is a chiral carboxylic acid of significant interest in the fields of agrochemicals and pharmaceutical development. As a key chiral building block and a principal metabolite of the pyrethroid insecticide esfenvalerate, understanding its molecular structure, physicochemical properties, and analytical characterization is paramount for researchers and developers. This guide provides a comprehensive technical overview, delving into its structural attributes, synthetic strategies, and the critical analytical methodologies required for its stereospecific characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices and provides robust, self-validating protocols for practical application in a research and development setting.

Introduction: A Molecule of Stereochemical Significance

This compound belongs to the class of substituted phenylacetic acid derivatives, a scaffold of immense value in the development of biologically active compounds.[1] Its structure is defined by a butanoic acid backbone featuring a 4-chlorophenyl group at the C2 position and an isopropyl moiety. The C2 carbon is a stereocenter, giving rise to two enantiomers, (R) and (S). This chirality is not a trivial structural feature; it is fundamental to the molecule's biological interactions and its utility as a synthetic precursor.

The primary relevance of this compound stems from its role as the "free acid" metabolite of the insecticide fenvalerate and its single-isomer evolution, esfenvalerate.[2][3] In esfenvalerate, the corresponding (S)-alpha-cyano-3-phenoxybenzyl ester of (S)-2-(4-chlorophenyl)-3-methylbutanoic acid is the insecticidally active component. Consequently, the (R)-enantiomer of the acid is a crucial reference standard in metabolic studies, environmental fate analysis, and impurity profiling. Its use as a versatile small molecule scaffold further extends its applicability in medicinal chemistry and drug discovery programs.[4]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the foundation of all subsequent research and development activities.

Molecular Structure

The structural arrangement dictates the molecule's chemical reactivity and physical properties. The Cahn-Ingold-Prelog priority rules assign the (R) configuration to the stereocenter at the C2 position.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table consolidates the key identifiers and physical properties of the molecule. Note that some physical data, such as melting point, are more commonly reported for the racemic mixture.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(4-chlorophenyl)-3-methylbutanoic acid | [2] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [2][4][5][6][7] |

| Molecular Weight | 212.67 g/mol | [2][4][5][6][8] |

| CAS Number | 63640-09-5 | [4] |

| Racemic CAS | 2012-74-0 | [2][5][7][8][9] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 87-91 °C (for racemic mixture) | [5] |

| SMILES | CC(C)C(=O)O | [2] |

| InChI | InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | [2] |

Synthesis and Chiral Purity

The generation of enantiomerically pure this compound is a critical step for its use as a reference standard or synthetic intermediate. While various methods exist for the racemic compound, achieving enantiopurity requires a deliberate stereoselective strategy.[1]

Rationale for Stereoselective Control

In pharmacology and toxicology, enantiomers of a chiral compound often exhibit different physiological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic or pesticidal effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Therefore, synthesizing and testing a single, pure enantiomer is a regulatory and scientific necessity.

Representative Synthesis of Racemic Precursor

The most direct laboratory-scale synthesis of the racemic acid involves the alkylation of a 4-chlorophenylacetic acid precursor. This method is robust and relies on well-understood carbanion chemistry.

Sources

- 1. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 2. 2-(4-Chlorophenyl)-3-methylbutanoic Acid [lgcstandards.com]

- 3. (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid [sitem.herts.ac.uk]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-(4-Chlorophenyl)-3-methylbutyric acid CAS#: 2012-74-0 [m.chemicalbook.com]

- 6. S-2-(4-chlorophenyl)-3-methylbutanoic acid [aromalake.com]

- 7. 2-(4-chlorophenyl)-3-methylbutanoic acid | List view | EU Pollinator Hub [app.pollinatorhub.eu]

- 8. 2-(4-Chlorophenyl)-3-methylbutanoic Acid [lgcstandards.com]

- 9. 2012-74-0|2-(4-Chlorophenyl)-3-methylbutanoic acid|BLD Pharm [bldpharm.com]

Synthesis of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid overview

An In-Depth Technical Guide to the Synthesis of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Introduction: The Significance of Chiral Phenylalkanoic Acids

This compound is a chiral carboxylic acid belonging to the broader class of 2-arylalkanoic acids. This class of molecules is of significant interest in the pharmaceutical and agrochemical industries. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are 2-arylpropionic acids. It has been well-established that for these drugs, the therapeutic activity often resides primarily in one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects[1][2]. This compound itself serves as a crucial chiral building block for the synthesis of more complex molecules, such as pyrethroid insecticides, where stereochemistry is critical for efficacy and target specificity[3].

The core synthetic challenge lies in controlling the stereochemistry at the α-carbon. Synthesizing the molecule from achiral precursors without chiral control inevitably leads to a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture or racemate[4][5][6]. Consequently, developing efficient, scalable, and economically viable methods to obtain the desired (R)-enantiomer in high purity is a primary objective for process chemists and researchers. This guide provides a detailed overview of the principal strategies for achieving this, including the resolution of racemic mixtures and direct asymmetric synthesis.

Section 1: Foundational Synthetic Strategies

The enantioselective synthesis of this compound can be approached through three primary methodologies. The choice of strategy often depends on factors like scale, cost of reagents, desired enantiomeric purity, and available equipment.

-

Resolution of a Racemic Mixture : This "classical" approach involves the synthesis of the racemic acid followed by separation of the enantiomers. It is a robust and widely used method, particularly on an industrial scale.

-

Chiral Auxiliary-Mediated Synthesis : This strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral precursor. The auxiliary directs a subsequent stereoselective reaction before being cleaved, yielding the enantiomerically enriched product.

-

Catalytic Asymmetric Synthesis : This modern approach utilizes a small amount of a chiral catalyst (either a metal complex or an organic molecule) to steer the reaction towards the desired enantiomer, offering high efficiency and atom economy.

Caption: Overview of primary synthetic routes to this compound.

Section 2: Resolution of Racemic 2-(4-Chlorophenyl)-3-methylbutanoic Acid

This strategy is bifurcated into two main steps: first, the efficient synthesis of the racemic acid, and second, the separation of the enantiomers.

Protocol: Synthesis of Racemic 2-(4-Chlorophenyl)-3-methylbutanoic Acid

A common and direct method for synthesizing the racemic parent acid is the α-alkylation of a phenylacetic acid derivative. This method is advantageous due to the commercial availability of the starting materials.

Principle : The α-proton of 4-chlorophenylacetic acid is acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then be alkylated with an isopropyl halide.

Step-by-Step Protocol :

-

Deprotonation : To a solution of 4-chlorophenylacetic acid (1 equivalent) in an appropriate solvent like tetrahydrofuran (THF) or xylene, add a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) (at least 2 equivalents) at 0°C[7]. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form the dianion.

-

Alkylation : To the resulting slurry, add 2-chloropropane or 2-bromopropane (1.1-1.5 equivalents) dropwise, maintaining the temperature. After the addition, the reaction is typically warmed to a higher temperature (e.g., 70-80°C) and stirred for several hours until completion, monitored by TLC or HPLC[7].

-

Work-up and Isolation : Cool the reaction mixture and pour it into water. Acidify the aqueous layer with a strong acid (e.g., HCl) to pH < 2 to protonate the carboxylate. The product will often precipitate or can be extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by distillation under reduced pressure to yield racemic 2-(4-chlorophenyl)-3-methylbutanoic acid as a solid[7].

Classical Resolution via Diastereomeric Salt Formation

This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not[4][5]. By reacting the racemic acid with an enantiomerically pure chiral base, a mixture of diastereomeric salts is formed, which can then be separated.

Principle : (±)-Acid + (+)-Base → [(+)-Acid-(-)-Base] + [(-)-Acid-(+)-Base] (Diastereomeric Salt Mixture)

These diastereomeric salts have different solubilities, allowing for separation by fractional crystallization.

Caption: Workflow for classical resolution of a racemic acid using a chiral base.

Step-by-Step Protocol :

-

Salt Formation : Dissolve the racemic 2-(4-chlorophenyl)-3-methylbutanoic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine or brucine[5][8]. Heat the mixture to ensure complete dissolution.

-

Crystallization : Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.

-

Isolation : Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring the optical rotation. If necessary, the crystals can be recrystallized to improve diastereomeric purity.

-

Liberation of the Free Acid : Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., diethyl ether). Add a strong acid (e.g., HCl) to lower the pH to ~1-2. This protonates the carboxylic acid and converts the chiral amine into its water-soluble hydrochloride salt[5].

-

Final Isolation : Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the enantiomerically pure this compound.

Biocatalytic Kinetic Resolution

Enzymes are chiral catalysts that can exhibit high enantioselectivity. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the other to be recovered. Lipases and esterases are commonly used for the resolution of 2-arylpropionic acids[9][10][11].

Principle : A lipase enzyme is used to selectively catalyze the esterification of the (S)-enantiomer of the acid with an alcohol, leaving the desired (R)-acid unreacted.

(R/S)-Acid + Alcohol --(Lipase)--> (R)-Acid + (S)-Ester

Step-by-Step Protocol :

-

Reaction Setup : In a suitable organic solvent (e.g., hexane or toluene), dissolve the racemic acid and an alcohol (e.g., butanol).

-

Enzyme Addition : Add a commercially available lipase, such as Candida antarctica lipase B (CALB) or a lipase from Aspergillus niger, often in an immobilized form for easy removal[11].

-

Monitoring : Stir the reaction at a controlled temperature (e.g., 30-45°C). The reaction progress is monitored by HPLC using a chiral column, aiming for ~50% conversion. Stopping the reaction at this point maximizes the yield and enantiomeric excess of the remaining acid.

-

Work-up : Remove the enzyme by filtration. The resulting mixture contains the (R)-acid and the (S)-ester. The ester can be separated from the acid by extraction with an aqueous base (which deprotonates the acid, making it water-soluble) or by chromatography.

-

Isolation : After separation, the aqueous layer containing the salt of the (R)-acid is acidified and extracted to recover the final product.

Section 3: Asymmetric Synthesis via Chiral Auxiliaries

This approach provides excellent stereocontrol by temporarily incorporating a chiral molecule that directs an alkylation step. Evans' oxazolidinone auxiliaries are a well-established example for achieving highly diastereoselective alkylations[12][13].

Principle : The 4-chlorophenylacetyl group is attached to a chiral auxiliary. Deprotonation forms a rigid chiral enolate, where one face is sterically shielded by the auxiliary. Alkylation occurs from the less hindered face, leading to a single diastereomer. Subsequent hydrolysis removes the auxiliary, yielding the chiral acid.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Step-by-Step Protocol :

-

Acylation : React the chosen chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 4-chlorophenylacetyl chloride in the presence of a base like n-butyllithium or a tertiary amine to form the N-acyl oxazolidinone.

-

Diastereoselective Alkylation : Cool the solution of the N-acyl derivative to a low temperature (e.g., -78°C) in THF. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form the Z-enolate. After stirring, add 2-bromopropane. The alkylation proceeds with high diastereoselectivity.

-

Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by column chromatography.

-

Auxiliary Cleavage : The alkylated auxiliary can be cleaved under mild conditions. For example, treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture will hydrolyze the amide bond to yield this compound and recover the original chiral auxiliary, which can be recycled[12].

Section 4: Catalytic Asymmetric Synthesis

This represents the most advanced and atom-economical approach, where a small amount of a chiral catalyst generates large quantities of the enantiomerically enriched product[14][15][16]. A relevant strategy for this target molecule would be the asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid.

Principle : An achiral precursor, 2-(4-chlorophenyl)-3-methyl-2-butenoic acid, is hydrogenated using H₂ gas in the presence of a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand). The chiral ligand environment forces the hydrogen to add to one face of the double bond, creating the desired stereocenter.

Step-by-Step Protocol :

-

Precursor Synthesis : The required unsaturated acid precursor can be synthesized via a condensation reaction between 4-chlorophenylacetic acid and acetone.

-

Asymmetric Hydrogenation : In a high-pressure reactor, dissolve the unsaturated acid in a suitable solvent like methanol. Add a catalytic amount (e.g., 0.1-1 mol%) of a chiral catalyst, such as a pre-formed [Rh(COD)(chiral bisphosphine)]BF₄ complex.

-

Reaction : Pressurize the reactor with hydrogen gas (H₂) to the required pressure and stir at a specified temperature until the reaction is complete.

-

Isolation : Release the pressure and remove the catalyst, often by passing the solution through a small plug of silica gel. Evaporate the solvent to obtain the crude product. The enantiomeric excess (e.e.) can be determined by chiral HPLC.

Section 5: Comparison of Synthetic Strategies

The selection of a synthetic route is a multi-faceted decision, balancing chemical efficiency with practical and economic considerations.

| Strategy | Key Advantages | Key Disadvantages | Typical e.e. |

| Classical Resolution | Robust, well-understood technology. Scalable. Resolving agents can be inexpensive. | Theoretical maximum yield is 50%. Requires screening of resolving agents and solvents. Can be labor-intensive. | >98% (after recrystallization) |

| Enzymatic Resolution | Very high enantioselectivity. Mild reaction conditions. Environmentally benign ("Green Chemistry"). | Theoretical maximum yield is 50%. Enzymes can be expensive and have limited operational stability. | >99% |

| Chiral Auxiliary | High and predictable stereocontrol. Auxiliary can often be recovered and recycled. | Stoichiometric use of the expensive auxiliary. Requires additional steps for attachment and removal, lowering atom economy. | >95% |

| Asymmetric Catalysis | High atom economy (low catalyst loading). High throughput potential. Theoretical yield is 100%. | High initial cost of chiral ligands/catalysts. Requires screening and optimization of reaction conditions. | 70-99% |

Conclusion

The synthesis of enantiomerically pure this compound is a well-defined challenge that can be addressed by several robust methodologies. For large-scale industrial production, classical resolution remains a competitive and proven strategy due to its reliability and relatively low cost. However, as the demand for more sustainable and efficient processes grows, biocatalytic resolutions and, particularly, catalytic asymmetric methods are becoming increasingly important. The development of novel, highly active, and selective catalysts continues to be a major driver of innovation, promising more direct and economical routes to this and other valuable chiral molecules in the future.

References

-

Taylor & Francis Online. (n.d.). Asymmetric Synthesis of 2-Arylpropionic Acids. Retrieved from [Link]

-

Amongero, M., & Kaufman, T. (n.d.). Synthesis of a chiral auxiliary derivative of carvone and its use for the dynamic kinetic resolution of ibuprofen. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds. Retrieved from [Link]

-

SciELO. (n.d.). Chiral auxiliary-mediated enantioenrichment of (±)-ibuprofen, under steglich conditions, with secondary alcohols derived from (R)-carvone. Retrieved from [Link]

-

Frontiers. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results. Retrieved from [Link]

-

National Institutes of Health. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]

-

Via Medica Journals. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

University of Texas Southwestern Medical Center. (1997). Asymmetric synthesis of ibuprofen via diastereoselective alkylation of a homochiral N-acylbornanesultam. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

YouTube. (2020). Resolution of a Racemic Mixture. Retrieved from [Link]

-

Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

-

Scribd. (n.d.). 4-2-Resolution of Racemic Mixture. Retrieved from [Link]

-

PubMed Central. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 3.8 Racemic Mixtures and the Resolution of Enantiomers – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]

-

University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric multicomponent reactions. Retrieved from [Link]

-

Adelphi University. (n.d.). Biocatalytic Synthesis of Bioactive Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Biocatalysis for Biobased Chemicals. Retrieved from [Link]

-

Wiley Online Library. (2024). Asymmetric Synthesis of SCF3‐Substituted Alkylboronates by Copper‐Catalyzed Hydroboration of 1‐Trifluoromethylthioalkenes. Retrieved from [Link]

Sources

- 1. [PDF] Synthesis of a chiral auxiliary derivative of carvone and its use for the dynamic kinetic resolution of ibuprofen | Semantic Scholar [semanticscholar.org]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 4. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.8 Racemic Mixtures and the Resolution of Enantiomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 7. 2-(4-Chlorophenyl)-3-methylbutyric acid CAS#: 2012-74-0 [m.chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

- 10. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 15. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in organocatalytic asymmetric multicomponent reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Enantioselective synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a valuable chiral building block. Recognizing the critical importance of stereochemical purity in the development of active pharmaceutical ingredients and other fine chemicals, this document explores three primary strategies: chiral auxiliary-mediated diastereoselective alkylation, catalytic asymmetric hydrogenation, and enzymatic kinetic resolution. For each approach, we delve into the underlying mechanistic principles that govern stereocontrol, provide detailed experimental protocols, and present comparative data to inform methodology selection. The guide is structured to offer both a high-level strategic comparison and the granular detail required for laboratory implementation, empowering researchers to make informed decisions based on scalability, efficiency, and desired stereochemical outcomes.

Introduction: The Significance of Chiral 2-Arylalkanoic Acids

2-(4-Chlorophenyl)-3-methylbutanoic acid belongs to the broader class of 2-arylalkanoic acids, a scaffold of immense importance in medicinal chemistry. Many compounds in this class are known for their biological activity, often as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The biological activity is typically confined to a single enantiomer, making enantioselective synthesis not just an academic challenge but a commercial and regulatory necessity. The (S)-enantiomer is often the biologically active form, while the (R)-enantiomer can be inactive or even contribute to undesirable side effects.[1]

This guide focuses specifically on the synthesis of enantiopure 2-(4-Chlorophenyl)-3-methylbutanoic acid[3][4], a key intermediate for various specialized chemicals.[5] We will dissect and compare the most robust and field-proven methods for establishing the critical stereocenter at the C-2 position.

Strategic Overview of Synthetic Approaches

The synthesis of a single enantiomer of a chiral compound can be approached in several ways. When starting from achiral precursors, the primary methods involve asymmetric catalysis or the use of chiral auxiliaries.[6] Alternatively, one can prepare a racemic mixture and then separate the enantiomers, a process known as resolution.[7] This guide will focus on the most effective of these strategies as applied to our target molecule.

Figure 1: High-level overview of the primary synthetic routes.

Methodology 1: Chiral Auxiliary-Mediated Synthesis

This classic and highly reliable strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. This creates a chiral complex where subsequent reactions proceed diastereoselectively, allowing for the separation of diastereomers and subsequent cleavage of the auxiliary.[7][8][9] Evans' oxazolidinone auxiliaries are exemplary for this purpose, particularly for the α-alkylation of carboxylic acid derivatives.[1][10]

Rationale and Mechanism of Stereocontrol

The power of the Evans' auxiliary lies in its ability to enforce a rigid conformation upon N-acylation. The resulting imide can be deprotonated to form a Z-enolate, which is stabilized through chelation with the lithium counterion. The bulky substituent on the oxazolidinone ring (e.g., benzyl or isopropyl from valinol or phenylalaninol) effectively shields one face of the planar enolate. Consequently, an incoming electrophile, such as isopropyl iodide, can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.

Figure 2: Workflow for Evans' auxiliary-based asymmetric alkylation.

Detailed Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

-

Stir the mixture for 15 minutes.

-

In a separate flask, convert (4-chlorophenyl)acetic acid (1.1 eq.) to its acid chloride using thionyl chloride or oxalyl chloride. Remove excess reagent under vacuum.

-

Dissolve the crude (4-chlorophenyl)acetyl chloride in anhydrous THF and add it dropwise to the lithiated auxiliary solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acyloxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-acyloxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under argon.

-

Add lithium diisopropylamide (LDA) (1.2 eq., freshly prepared or commercial solution) dropwise. Stir for 30 minutes to ensure complete enolate formation.

-

Add isopropyl iodide (1.5 eq.) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to isolate the alkylated product. Diastereomeric excess can be determined by ¹H NMR or chiral HPLC at this stage.

Step 3: Auxiliary Cleavage

-

Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (2.0 eq.) in water.

-

Stir vigorously for 4-12 hours until the starting material is consumed (monitor by TLC).

-

Quench the excess peroxide by adding aqueous sodium sulfite.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate to isolate the target acid. The water-soluble chiral auxiliary can be recovered from the aqueous phase.

-

Purify the acid by chromatography or crystallization.

Expected Outcomes

| Parameter | Typical Value | Reference |

| Diastereomeric Excess (d.e.) | >95% | [1] |

| Overall Yield (3 steps) | 60-75% | [1] |

| Enantiomeric Excess (e.e.) | >99% (after purification) | [1] |

Methodology 2: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most powerful and industrially scalable methods for producing enantiopure compounds.[11] This approach involves the hydrogenation of a prochiral olefin precursor, such as 2-(4-chlorophenyl)-3-methylbut-2-enoic acid, using a chiral transition metal catalyst.[12][13] Catalysts based on rhodium or ruthenium complexed with chiral phosphine ligands (e.g., BINAP) are common.[11]

Rationale and Mechanism of Stereocontrol

The enantioselectivity arises from the chiral environment created by the ligand coordinated to the metal center. The substrate coordinates to the metal in a specific orientation due to steric interactions with the chiral ligand. The delivery of hydrogen then occurs preferentially to one face of the double bond, leading to the desired enantiomer. The choice of ligand is critical and often requires screening to find optimal conditions for a specific substrate.

Figure 3: General workflow for catalytic asymmetric hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-chlorophenyl)-3-methylbut-2-enoic acid

-

The precursor can be synthesized via a Knoevenagel or similar condensation reaction starting from 4-chlorophenylacetic acid and acetone, followed by dehydration.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure autoclave under an inert atmosphere, charge the α,β-unsaturated acid substrate (1.0 eq.) and the chiral catalyst (e.g., [Ru(OAc)₂( (R)-BINAP)], 0.01-0.1 mol%).

-

Add a degassed solvent, such as methanol or ethanol.

-

Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).

-

Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir until hydrogen uptake ceases or the reaction is complete (monitor by HPLC).

-

Cool the reactor, vent the hydrogen, and concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography or crystallization to remove the catalyst and any byproducts.

Expected Outcomes

| Parameter | Typical Value | Reference |

| Substrate-to-Catalyst Ratio | 1000:1 to 100:1 | [11] |

| Enantiomeric Excess (e.e.) | >95% | [11] |

| Yield | >90% | [12] |

| Conditions | 10-50 bar H₂, 25-80 °C | [12] |

Methodology 3: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that utilizes an enzyme's stereoselectivity to separate a racemic mixture.[14] For a racemic ester of 2-(4-chlorophenyl)-3-methylbutanoic acid, a lipase can selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding acid, leaving the other enantiomer (the S-ester) unreacted.[15][16]